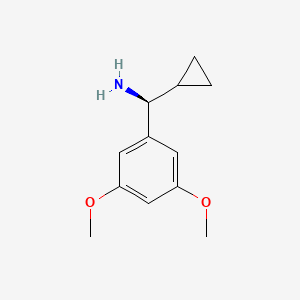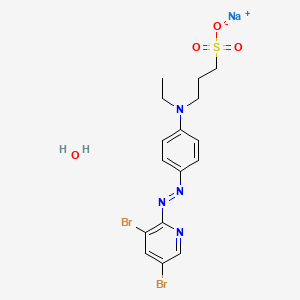![molecular formula C9H7N3O4 B12843786 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. It has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antituberculosis properties .
Vorbereitungsmethoden
The synthesis of 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the nitration of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid using nitric acid under controlled conditions . Industrial production methods often employ continuous flow systems to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid involves the inhibition of key enzymes and pathways in microbial cells. It targets the bacterial cell wall synthesis and disrupts essential metabolic processes, leading to cell death. The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid include:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant antituberculosis activity.
6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Known for its antimicrobial properties.
Pyridine-3-carboxylic acid: Used as a precursor in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-5-8(9(13)14)10-7-3-2-6(12(15)16)4-11(5)7/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
ZVUYQDMEIRVMSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)

![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)




